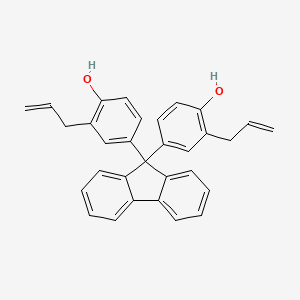
Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- is a complex organic compound with the molecular formula C31H26O2 and a molecular weight of 430.53694 . This compound is characterized by the presence of phenol groups and a fluorenylidene core, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- involves several steps. One common method includes the reaction of fluorenone with allylphenol under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- undergoes various chemical reactions, including:
Scientific Research Applications
Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with other molecules, while the fluorenylidene core provides a rigid structure that can influence the compound’s reactivity and binding properties . These interactions can affect various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- can be compared with other similar compounds, such as:
Phenol, 4,4’-(1-methylethylidene)bis-:
Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2,6-dibromo-: This compound includes bromine atoms, which can significantly alter its chemical properties and reactivity.
Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- stands out due to its unique combination of phenol groups and a fluorenylidene core, providing distinct chemical and physical properties .
Properties
CAS No. |
128481-77-6 |
|---|---|
Molecular Formula |
C31H26O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[9-(4-hydroxy-3-prop-2-enylphenyl)fluoren-9-yl]-2-prop-2-enylphenol |
InChI |
InChI=1S/C31H26O2/c1-3-9-21-19-23(15-17-29(21)32)31(24-16-18-30(33)22(20-24)10-4-2)27-13-7-5-11-25(27)26-12-6-8-14-28(26)31/h3-8,11-20,32-33H,1-2,9-10H2 |
InChI Key |
DUWPCQFHILNUHA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















